molecular formula C24H24N2O6 B2754265 4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 618365-62-1

4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2754265
CAS No.: 618365-62-1
M. Wt: 436.464
InChI Key: YJRDYXNXPWPUGY-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
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Scientific Research Applications

Bond Dissociation Energies in Aromatic Hydrocarbons

Research on the bond dissociation energies (BDEs) of C−H and N−H bonds in aromatic molecules, including benzofuran, provides foundational insights into the stability and reactivity of compounds like 4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one. Understanding BDEs aids in the synthesis and application of such compounds in various fields, including materials science and pharmacology (Barckholtz, Barckholtz, & Hadad, 1999).

Synthesis and Chemical Properties

The synthesis and chemical behavior of tetrahydrofurobenzofurans provide a basis for exploring the applications of complex molecules featuring benzofuran and furan units. Studies on the reactivity, rearrangement, and ring expansion under reductive conditions reveal pathways to novel compounds with potential bioactive properties (Luo et al., 2005).

Vasorelaxant Agents

Compounds containing benzofuran and pyrazoline structures, similar to the core structure of the compound , have been synthesized and evaluated for their vasorelaxant activities. Such research indicates potential applications in developing new therapeutic agents for cardiovascular diseases. The quantitative structure-activity relationship (QSAR) study of these compounds helps in understanding how structural features contribute to biological activity (Hassan et al., 2014).

DNA Topoisomerases I and II Inhibitory Activities

New benzofurans isolated from natural sources have shown significant inhibitory activities against DNA topoisomerases I and II. This suggests a potential research direction in cancer therapy, where compounds with similar structural motifs could be explored for their anticancer properties (Lee et al., 2007).

Photoinduced Direct Oxidative Annulation

The application of photochemistry in synthesizing polyheterocyclic compounds, including those with benzofuran units, opens new avenues for the efficient and sustainable synthesis of complex organic molecules. This method allows for the generation of highly functionalized structures without the need for transition metals or oxidants, which is crucial for the development of green chemistry protocols (Zhang et al., 2017).

Industrial Applications of Heterocyclic Compounds

The broad overview of the applications of furan and benzofuran compounds in various industries, including pharmaceuticals, textiles, and agrochemicals, highlights the versatility and importance of these heterocycles. Understanding the synthesis and functionalization of such compounds is essential for their effective application across different sectors (Dze, 2020).

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c27-22(19-15-16-5-1-2-6-17(16)32-19)20-21(18-7-3-12-31-18)26(24(29)23(20)28)9-4-8-25-10-13-30-14-11-25/h1-3,5-7,12,15,21,28H,4,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRDYXNXPWPUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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